molecular formula C7H5ClF3N3O B1434773 5-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide CAS No. 1691930-69-4

5-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide

Cat. No.: B1434773
CAS No.: 1691930-69-4
M. Wt: 239.58 g/mol
InChI Key: CSQNELZSGIHEMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide is a chemical compound that belongs to the pyrazine family It is characterized by the presence of a chloropyrazine ring and a trifluoroethyl amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a coupling agent such as carbonyldiimidazole (CDI) in a solvent like tetrahydrofuran (THF) at elevated temperatures (around 75°C) for a specified duration .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Amide Bond Formation: The amide group can participate in further reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

5-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide involves its interaction with specific molecular targets. The trifluoroethyl amide group can form hydrogen bonds with target proteins, while the chloropyrazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloropyrazine-2-carbonitrile
  • 2-Amino-3-bromo-6-chloropyrazine
  • 6-Bromo-3-chloropyrazine-2-carbonitrile

Uniqueness

5-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide is unique due to the presence of both a chloropyrazine ring and a trifluoroethyl amide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-chloro-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N3O/c8-5-2-12-4(1-13-5)6(15)14-3-7(9,10)11/h1-2H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQNELZSGIHEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)C(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide
Reactant of Route 2
Reactant of Route 2
5-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide
Reactant of Route 3
Reactant of Route 3
5-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide
Reactant of Route 4
Reactant of Route 4
5-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide
Reactant of Route 5
Reactant of Route 5
5-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide
Reactant of Route 6
Reactant of Route 6
5-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.